N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide
Description
N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a cyclopentyl ring, a benzodioxine moiety, and a sulfonamide group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c16-11-4-1-3-10(11)9-15-21(17,18)13-6-2-5-12-14(13)20-8-7-19-12/h2,5-6,10-11,15-16H,1,3-4,7-9H2/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTLIRZPDGKXCW-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CNS(=O)(=O)C2=CC=CC3=C2OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)CNS(=O)(=O)C2=CC=CC3=C2OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide typically involves multiple steps:
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Formation of the Cyclopentyl Intermediate: : The initial step involves the preparation of the (1S,2R)-2-hydroxycyclopentyl intermediate. This can be achieved through stereoselective reduction of a suitable precursor, such as a cyclopentanone derivative, using chiral catalysts or reagents.
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Benzodioxine Ring Formation: : The next step is the construction of the 2,3-dihydro-1,4-benzodioxine ring. This can be synthesized via an intramolecular cyclization reaction, often involving the use of a phenol derivative and an appropriate dihalide under basic conditions.
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Sulfonamide Introduction: : The final step involves the introduction of the sulfonamide group. This can be accomplished by reacting the benzodioxine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the cyclopentyl ring can undergo oxidation to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions, such as using lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Conversion to cyclopentylamine derivatives.
Substitution: Various substituted benzodioxine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its sulfonamide group, which is known to be present in various drugs. Research could focus on its potential as an enzyme inhibitor or its interaction with biological macromolecules.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Sulfonamides are known for their antibacterial properties, and this compound might be investigated for similar applications or as a lead compound for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and inhibiting its activity. The sulfonamide group could form hydrogen bonds or ionic interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.
Uniqueness
The uniqueness of N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide lies in its combination of a cyclopentyl ring, benzodioxine moiety, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
